molecular formula C9H15ClN2 B1519532 (2-Aminobenzyl)dimethylamine hydrochloride CAS No. 1269053-04-4

(2-Aminobenzyl)dimethylamine hydrochloride

Cat. No.: B1519532
CAS No.: 1269053-04-4
M. Wt: 186.68 g/mol
InChI Key: HUQXSWZZYYABBA-UHFFFAOYSA-N
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Description

(2-Aminobenzyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of benzylamine and dimethylamine, and it is commonly used in various scientific research applications. This compound is known for its versatility and reactivity, making it a valuable tool in organic synthesis and other fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzyl)dimethylamine hydrochloride typically involves the reaction of 2-aminobenzyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion. The resulting product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: (2-Aminobenzyl)dimethylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated products.

Scientific Research Applications

(2-Aminobenzyl)dimethylamine hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and materials science. Some of its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

(2-Aminobenzyl)dimethylamine hydrochloride is similar to other benzylamine derivatives and dimethylamine derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:

  • Benzylamine: A simpler derivative lacking the dimethylamine group.

  • Dimethylamine hydrochloride: A compound with a similar amine group but lacking the benzyl moiety.

  • N-Benzylmethylamine: A compound with a similar benzyl group but lacking the dimethylamine moiety.

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Properties

IUPAC Name

2-[(dimethylamino)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXSWZZYYABBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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